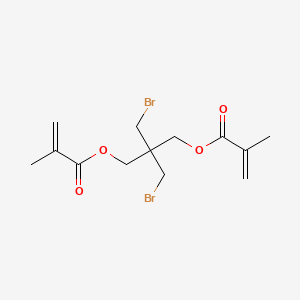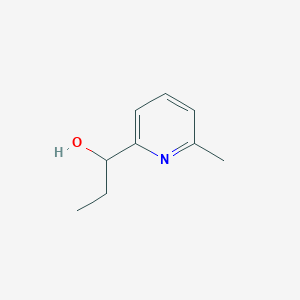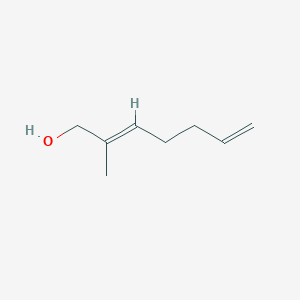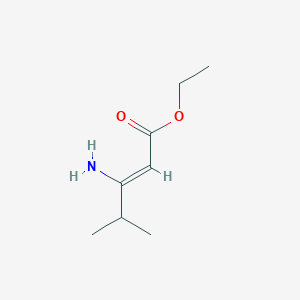![molecular formula C11H9ClN2O4S2 B1647392 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 951921-89-4](/img/structure/B1647392.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
The compound “2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives has been extensively studied . For instance, a series of 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid was designed and synthesized as a structural analogue of febuxostat . A methylene amine spacer was incorporated between the phenyl ring and thiazole ring .Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They show similar chemical and physical properties to pyridine and pyrimidine .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They have notable pharmacological actions, which makes them significant in the chemical world of compounds .Aplicaciones Científicas De Investigación
Anticancer Activity
2-Aminothiazole derivatives have been extensively studied for their potential as anticancer agents. The structural variations of these compounds allow them to interact with various biological targets, potentially inhibiting the growth of cancer cells. For instance, some derivatives have shown selective action against glioblastoma and melanoma cells in MTT assays .
Antimicrobial Activity
The thiazole ring is a common feature in many antimicrobial drugs. 2-Aminothiazole-based compounds, including derivatives like the one , have been reported to exhibit significant antibacterial activity. This makes them valuable candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Activity
Inflammation is a biological response to harmful stimuli, and controlling it is crucial for treating various diseases. 2-Aminothiazole derivatives have been identified to possess anti-inflammatory properties, which could be harnessed in the development of anti-inflammatory drugs .
Antioxidant Properties
Oxidative stress contributes to the pathogenesis of numerous diseases. 2-Aminothiazole compounds have demonstrated antioxidant properties, which could be beneficial in protecting cells from oxidative damage and could be applied in treatments for diseases caused by oxidative stress .
Antimalarial and Antileishmanial Activities
Thiazole derivatives have shown promise in the treatment of parasitic diseases such as malaria and leishmaniasis. For example, certain 2-aminothiazole derivatives have been evaluated for their antimalarial and antileishmanial activities, showing potential as therapeutic agents against these diseases .
Neuroprotective Effects
Neurodegenerative diseases pose a significant challenge to healthcare systems. Some 2-aminothiazole derivatives have been found to have neuroprotective effects, which could lead to the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Properties
The ongoing search for antiviral drugs has led to the exploration of thiazole derivatives as potential candidates. Their structural diversity allows them to target various stages of viral replication, which could be crucial in developing treatments for viral infections .
Analgesic Effects
Pain management is a critical aspect of healthcare. 2-Aminothiazole derivatives have been studied for their analgesic properties, offering potential alternatives to traditional painkillers with possibly fewer side effects .
Mecanismo De Acción
- The primary targets of this compound are likely specific proteins or enzymes within cells. Unfortunately, I couldn’t find specific information on its exact targets. However, thiazole derivatives often interact with enzymes involved in various cellular processes, such as kinases, proteases, and receptors .
- For example, some thiazoles inhibit enzymes involved in DNA replication or protein synthesis, leading to cell cycle arrest or cell death .
- Cellular effects could include:
- Antiviral activity : Thiazoles have demonstrated antiviral properties .
- Anti-inflammatory effects : Some thiazoles inhibit inflammatory pathways .
- Anticancer potential : By interfering with cell division or DNA repair, they may inhibit tumor growth .
- Other activities : Antioxidant, antimicrobial, and antitubercular effects are also possible .
Target of Action
Mode of Action
Result of Action
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4S2/c1-6-9(10(15)16)19-11(13-6)14-20(17,18)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIXWXTUYNTTHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B1647318.png)


![1-[2-chloro-3-(1-methylethoxy)phenyl]Piperazine](/img/structure/B1647329.png)



![Dimethyl-[4-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-4-yl)phenyl]amine](/img/structure/B1647340.png)



